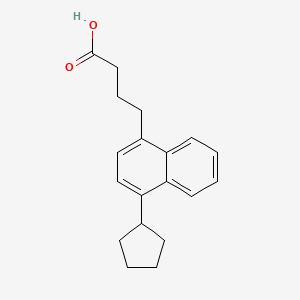
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 g/mol This compound is characterized by a naphthalene ring substituted with a cyclopentyl group and a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation, concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanone or 4-(4-Cyclopentylnaphthalen-1-yl)butanal.
Reduction: Formation of 4-(4-Cyclopentylnaphthalen-1-yl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
4-(4-Cyclopentylnaphthalen-1-yl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Cyclopentylnaphthalen-1-yl)butanone: Similar structure but with a ketone group instead of a carboxylic acid group.
4-(4-Cyclopentylnaphthalen-1-yl)butanal: Similar structure but with an aldehyde group instead of a carboxylic acid group.
4-(4-Cyclopentylnaphthalen-1-yl)butanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
6272-54-4 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC名 |
4-(4-cyclopentylnaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C19H22O2/c20-19(21)11-5-8-15-12-13-17(14-6-1-2-7-14)18-10-4-3-9-16(15)18/h3-4,9-10,12-14H,1-2,5-8,11H2,(H,20,21) |
InChIキー |
JTJULEUVNXHYQU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=CC=C(C3=CC=CC=C23)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



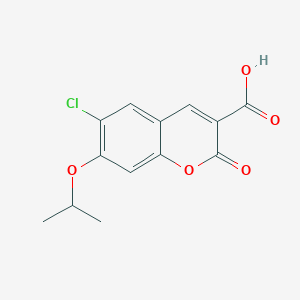
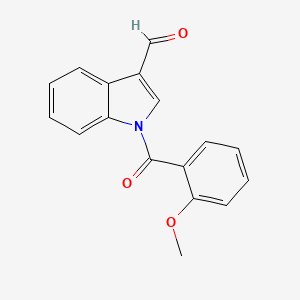
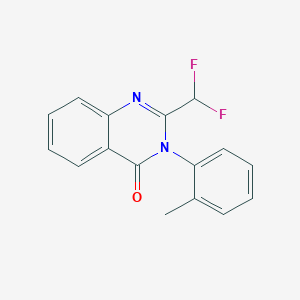
![3-([1,1'-Biphenyl]-4-ylmethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11843846.png)

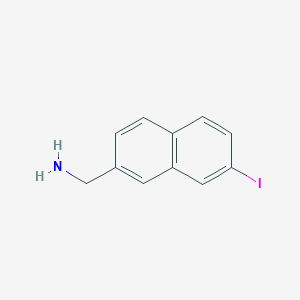

![5-[(2-Bromoethoxy)methyl]quinolin-8-ol](/img/structure/B11843867.png)
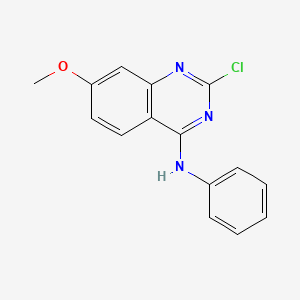
![Methyl 4-chlorothieno[2,3-C]quinoline-6-carboxylate](/img/structure/B11843873.png)
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)

![6-(3-Chlorophenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindol-5-one](/img/structure/B11843888.png)
